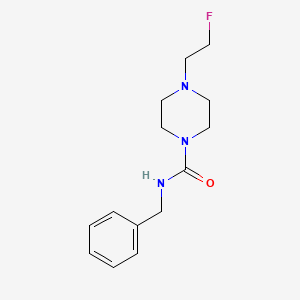

N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is known for its structural complexity and versatility, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Mechanism of Action

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide typically involves several steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with 4-piperidone, followed by reductive amination using N-Boc-piperazine and sodium cyanoborohydride in the presence of acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include acetic acid, sodium cyanoborohydride, and various alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

N-benzylpiperazine: Known for its stimulant properties.

N-ethylpiperazine: Used in various chemical syntheses.

4-fluoropiperazine: Studied for its potential biological activities.

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluoroethyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C14H18FN2O, with a molecular weight of approximately 250.3 g/mol. The compound is synthesized through various organic reactions, typically involving piperazine derivatives and benzyl halides. Common methods include nucleophilic substitution reactions, where the piperazine ring is functionalized to introduce the benzyl and fluoroethyl groups.

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. It has been shown to act as a selective antagonist at certain muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease . The compound's structure allows it to modulate receptor activity, potentially influencing cognitive functions and behaviors.

Antidepressant Properties

Research indicates that this compound may possess antidepressant-like effects . A study demonstrated that it could enhance serotonergic transmission, which is crucial for mood regulation. The compound's ability to influence serotonin receptors suggests its potential as a therapeutic agent for depression.

In Vitro Studies

In vitro assays have shown that this compound can inhibit the activity of certain enzymes involved in neurotransmitter metabolism. For instance, it has been reported to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of serotonin and norepinephrine . This inhibition could lead to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and cognitive function.

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacological profile of this compound. Administration of this compound resulted in improved performance in behavioral tests assessing anxiety and depression . These findings support its potential use as an antidepressant or anxiolytic agent.

Comparative Analysis

A comparison with similar piperazine derivatives reveals that modifications in the substituent groups significantly affect biological activity. For example:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Depression Model Study : In a rodent model of depression, treatment with this compound led to significant reductions in behavioral despair compared to controls, indicating its potential efficacy as an antidepressant.

- Cognitive Function Assessment : Another study focused on cognitive impairments associated with aging showed that administration improved memory retention in aged rats, suggesting neuroprotective properties .

Properties

IUPAC Name |

N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O/c15-6-7-17-8-10-18(11-9-17)14(19)16-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIQGDKZRYJYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.